molecular formula C15H11FIN5O B3735574 2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide

Cat. No. B3735574
M. Wt: 423.18 g/mol
InChI Key: AUORIQZIEXRFKW-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide” is a complex organic molecule that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to a fluorophenyl group and an iodophenyl group through an acetamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the fluorophenyl group, and the iodophenyl group. The tetrazole ring is a heterocyclic ring, which means it contains atoms of at least two different elements .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the tetrazole ring, the fluorophenyl group, and the iodophenyl group. The tetrazole ring, being rich in nitrogen, could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and iodine atoms could potentially influence its polarity, solubility, and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and chemical properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FIN5O/c16-11-3-1-10(2-4-11)15-19-21-22(20-15)9-14(23)18-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUORIQZIEXRFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FIN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide
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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide
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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide
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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide
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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide
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2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(4-iodophenyl)acetamide

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